molecular formula C18H28N2S B216351 1-(4-Butylphenyl)-3-cycloheptylthiourea

1-(4-Butylphenyl)-3-cycloheptylthiourea

Cat. No. B216351
M. Wt: 304.5 g/mol
InChI Key: QOHVLZYPPLLFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butylphenyl)-3-cycloheptylthiourea, also known as BU224, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor) that has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

1-(4-Butylphenyl)-3-cycloheptylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including pain, addiction, and depression. It has been shown to have analgesic effects in animal models of chronic pain, as well as anti-addictive effects in animal models of drug addiction. 1-(4-Butylphenyl)-3-cycloheptylthiourea has also been shown to have antidepressant-like effects in animal models of depression.

Mechanism of Action

1-(4-Butylphenyl)-3-cycloheptylthiourea acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in various physiological processes, including pain modulation, stress response, and reward behavior. By blocking the activity of the NOP receptor, 1-(4-Butylphenyl)-3-cycloheptylthiourea is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-cycloheptylthiourea has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-addictive effects, and antidepressant-like effects. It has also been shown to modulate stress response and reward behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Butylphenyl)-3-cycloheptylthiourea is its selectivity for the NOP receptor, which allows for more targeted therapeutic effects. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all research applications. Additionally, the synthesis of 1-(4-Butylphenyl)-3-cycloheptylthiourea can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-(4-Butylphenyl)-3-cycloheptylthiourea. One area of interest is the development of more potent and selective NOP receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the underlying mechanisms of 1-(4-Butylphenyl)-3-cycloheptylthiourea's therapeutic effects, which could provide insights into the pathophysiology of various diseases. Additionally, the use of 1-(4-Butylphenyl)-3-cycloheptylthiourea in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.

Synthesis Methods

1-(4-Butylphenyl)-3-cycloheptylthiourea is synthesized through a multi-step process that involves the reaction of 4-butylbenzaldehyde with cycloheptylamine to form an imine intermediate. The imine intermediate is then treated with thiourea to produce the final product, 1-(4-Butylphenyl)-3-cycloheptylthiourea. The synthesis method has been optimized to produce high yields and purity of 1-(4-Butylphenyl)-3-cycloheptylthiourea.

properties

Product Name

1-(4-Butylphenyl)-3-cycloheptylthiourea

Molecular Formula

C18H28N2S

Molecular Weight

304.5 g/mol

IUPAC Name

1-(4-butylphenyl)-3-cycloheptylthiourea

InChI

InChI=1S/C18H28N2S/c1-2-3-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-5-7-10-16/h11-14,16H,2-10H2,1H3,(H2,19,20,21)

InChI Key

QOHVLZYPPLLFRS-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2

Origin of Product

United States

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